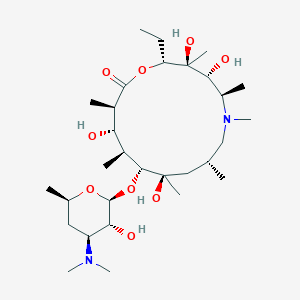

![molecular formula C22H18N2 B193702 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- CAS No. 91679-37-7](/img/structure/B193702.png)

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

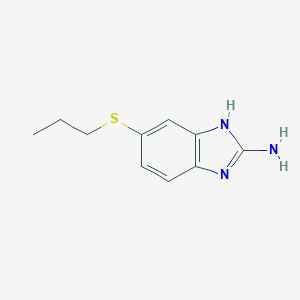

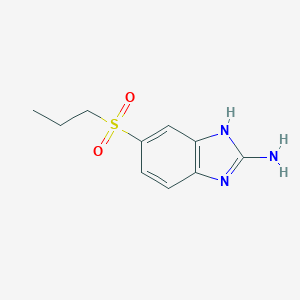

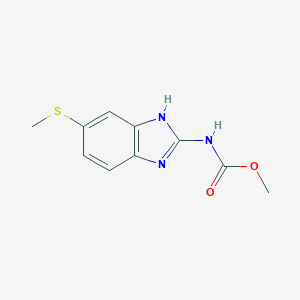

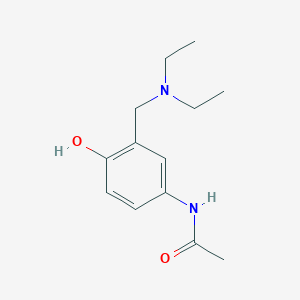

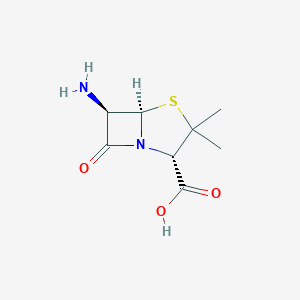

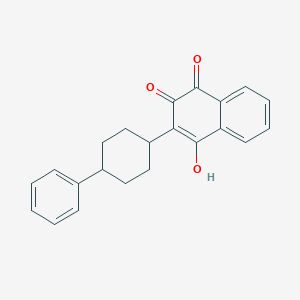

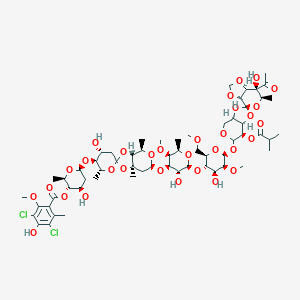

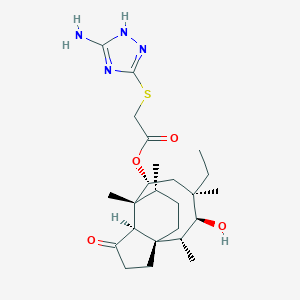

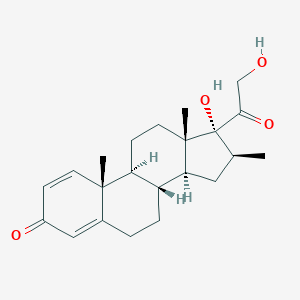

“1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)-” is a small molecule that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . It is also known as 1-(biphenyl-4-ylmethyl)-1H-imidazole .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry due to their broad range of chemical and biological properties . A novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involves N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)-” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The structure is aromatic and highly stable .Chemical Reactions Analysis

Imidazole derivatives are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .Applications De Recherche Scientifique

Imidazole, also known as 1,3-diazole, consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Its unique structure includes a pyrrole-type nitrogen and an amphoteric nature, displaying both acidic and basic properties. Imidazole serves as a core component in various natural products, including histidine, purine, histamine, and DNA structures.

a. Antibacterial and Antimycobacterial Activities:: Certain imidazole-based compounds demonstrate antibacterial and antimycobacterial effects. Researchers have explored their potential in combating infectious diseases.

b. Anti-Inflammatory Properties:: Imidazole derivatives may modulate inflammatory responses, making them relevant in treating inflammatory conditions.

c. Antitumor Potential:: Studies have evaluated imidazole-containing compounds for their antitumor effects against various cancer cell lines. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole exhibited promising antitumor activity .

d. Antidiabetic and Antiallergic Effects:: Imidazole-based molecules have been investigated for their potential in managing diabetes and allergic reactions.

e. Antiviral and Antioxidant Properties:: Researchers have explored imidazole derivatives as antiviral agents and antioxidants.

f. Other Activities:: Imidazole compounds also show antipyretic, antifungal, antihelmintic, and ulcerogenic activities.

Synthetic Routes:

Various synthetic methods exist for imidazole synthesis. Researchers have developed regiocontrolled approaches to create substituted imidazoles. These methods contribute to the availability of diverse imidazole-based compounds .

Safety and Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the exploration of imidazole derivatives for their potential therapeutic applications is a promising area of future research .

Mécanisme D'action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms , which might contribute to its interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored under inert gas and in a cool, dry place below 15°c to avoid degradation .

Propriétés

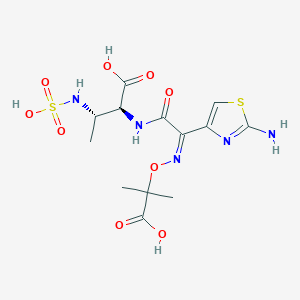

IUPAC Name |

5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKJGUSMXFFXBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

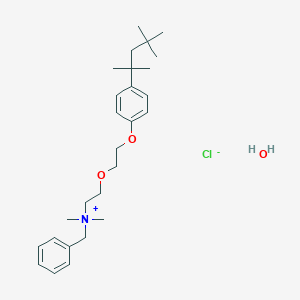

DSSTOX Substance ID |

DTXSID80586251 |

Source

|

| Record name | 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- | |

CAS RN |

91679-37-7 |

Source

|

| Record name | 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.